![molecular formula C13H13NO3 B2699836 (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 370842-14-1](/img/structure/B2699836.png)
(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid
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Description
(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, or 4,8-DMQA, is an organic compound with a wide range of applications in the scientific community. It is a versatile compound that has been used in a variety of research applications, including biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action of various compounds.
Scientific Research Applications
Metabolic Monitoring of Heterocyclic Aromatic Amines
Research indicates that heterocyclic aromatic amines, such as MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), can be metabolized in the human body and their metabolites can be monitored in human urine. A study developed a biomonitoring procedure for analyzing and quantifying the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine, offering insights into the metabolism of these compounds following dietary intake of cooked meat. The study highlighted the variability among individuals in metabolizing these compounds, which could reflect differences in enzymatic activity related to the metabolism of heterocyclic aromatic amines (Stillwell et al., 1999).
Effects on Tumor Microcirculation
Another study focused on 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a compound that induces vascular shutdown in tumor models, and assessed its effects on human tumor microcirculation using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). The results showed significant reductions in parameters related to tumor blood flow following DMXAA treatment, highlighting its potential as a vascular targeting agent in cancer therapy (Galbraith et al., 2002).
Metabolism and Pharmacokinetics in Clinical Trials
Further research into DMXAA's pharmacokinetics in cancer patients has provided detailed insights into its metabolism, showing non-linear pharmacokinetics over a wide dose range. This study underscores the complexity of the metabolic pathways and the influence of protein binding on the pharmacokinetics of such compounds, which is crucial for optimizing dosing regimens in clinical settings (Jameson et al., 2007).
properties
IUPAC Name |
2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10-9(2)6-11(15)14(13(8)10)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUCGMHRWHUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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